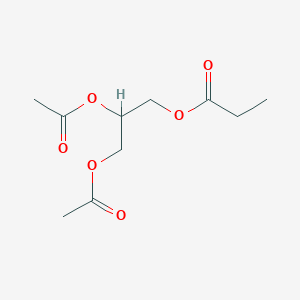

Glycerol 1-propanoate diacetate

説明

特性

CAS番号 |

132322-44-2 |

|---|---|

分子式 |

C10H16O6 |

分子量 |

232.23 g/mol |

IUPAC名 |

2,3-diacetyloxypropyl propanoate |

InChI |

InChI=1S/C10H16O6/c1-4-10(13)15-6-9(16-8(3)12)5-14-7(2)11/h9H,4-6H2,1-3H3 |

InChIキー |

LVONJPHZHFUJEU-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)OCC(COC(=O)C)OC(=O)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 1-プロパノイルグリセロールジアセテートの合成は、通常、グリセロールをプロピオン酸および酢酸とエステル化することによって行われます。この反応は、硫酸またはp-トルエンスルホン酸などの酸触媒によって触媒されます。 反応条件には、エステル化プロセスを促進するために混合物を還流下で加熱することが含まれます .

工業生産方法: 工業環境では、1-プロパノイルグリセロールジアセテートの生産は、連続フロー固定床反応器によって達成できます。この方法は、リン酸ジルコニウムおよび担持ルテニウム触媒を使用して、グリセロールを1-プロパノールに接触変換することを含みます。 このプロセスには、グリセロールのアクロレインへの脱水、それに続くアクロレインの1-プロパノールへの水素化が含まれます .

化学反応の分析

反応の種類: 1-プロパノイルグリセロールジアセテートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を生成するために酸化できます。

還元: 還元反応は、エステル基をアルコールに変換できます。

置換: この化合物中のエステル基は、求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 水酸化物イオンやアミンなどの求核試薬を置換反応に使用できます。

主な生成物:

酸化: プロピオン酸と酢酸。

還元: プロパノールとグリセロール。

4. 科学研究への応用

1-プロパノイルグリセロールジアセテートは、科学研究で幅広い用途があります。

化学: 有機合成の試薬として、および他の化合物の合成の前駆体として使用されます。

生物学: この化合物は、代謝経路における役割と生物系への影響について研究されています。

医学: 研究では、その潜在的な治療用途とその薬物送達システムにおける役割を探求しています。

科学的研究の応用

Glycerol 1-propanoate diacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.

Medicine: Research explores its potential therapeutic applications and its role in drug delivery systems.

Industry: It is utilized in the production of biodegradable polymers and as a plasticizer in various materials

作用機序

1-プロパノイルグリセロールジアセテートの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、グリセロール、プロピオン酸、および酢酸を放出して加水分解を受けることによってその効果を発揮します。 これらの生成物は、さまざまな生化学経路に関与し、細胞プロセスと代謝機能に影響を与える可能性があります .

類似化合物:

- グリセロール1,2-ジアセテート

- グリセロール1,3-ジアセテート

- グリセロール1-プロパノエート

比較: 1-プロパノイルグリセロールジアセテートは、その特定のエステル化パターンにより独特であり、明確な化学的および物理的特性を付与します。グリセロール1,2-ジアセテートとグリセロール1,3-ジアセテートと比較して、反応性と安定性のプロファイルが異なります。 一方、グリセロール1-プロパノエートは、追加のアセチル基がないため、特定の用途では汎用性が低くなります .

類似化合物との比較

Structural and Functional Comparisons

The table below highlights key differences between glycerol 1-propanoate diacetate and related glycerol esters:

Key Observations :

- Solubility: Glycerol 1-propanoate diacetate’s intermediate water solubility bridges the gap between highly polar monoacetin and non-polar triacetin. Its propanoate group increases hydrophobicity compared to diacetin .

- Functional Diversity: Unlike diacetin or triacetin, the propanoate group introduces a longer alkyl chain, enhancing compatibility with hydrophobic polymers in coatings and adhesives .

- Isomerism: Diacetin exists as 1,2-diacetin and 1,3-diacetin isomers, whereas glycerol 1-propanoate diacetate’s regioselective synthesis (1-propanoate + 2,3-diacetate) avoids isomer complexity, simplifying purification .

Market Trends

- Diacetin : Dominates the glycerol ester market, driven by demand in processed foods and cosmetics. The global diacetin market was valued at $120 million in 2023 , growing at 4.5% CAGR .

- Glycerol 1-propanoate diacetate: Emerging in specialty sectors, with a projected CAGR of 6.2% (2025–2030) due to demand for bio-based plasticizers and green solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。